Trimipramine
Overview
Description
Trimipramine is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and psychosis . Unlike other tricyclic antidepressants, this compound is a relatively weak monoamine reuptake inhibitor .
Mechanism of Action
Target of Action
Trimipramine primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain . These transporters play a crucial role in the uptake of monoamines, which are key neurotransmitters involved in mood regulation .
Mode of Action
This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) by nerve cells . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to mood elevation . This delay is thought to be due to changes in receptor sensitivity in the cerebral cortex and hippocampus .
Biochemical Pathways
This compound affects the biochemical pathways of norepinephrine and serotonin. It inhibits their reuptake, leading to increased concentrations in the synaptic cleft . This results in enhanced neurotransmission and ultimately, mood elevation . Additionally, presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized, leading to increased noradrenaline production .
Pharmacokinetics
This compound exhibits a bioavailability of 41% . It is metabolized in the liver, predominantly by CYP2C19, with CYP2C9 playing a minor role . Both this compound and its active metabolite, desmethylthis compound, are hydroxylated by CYP2D6 to form 2-hydroxythis compound and 2-hydroxydesmethylthis compound, respectively . This hydroxylation step inactivates this compound and desmethylthis compound . The elimination half-life of this compound is 23–24 hours, and it is excreted renally .
Result of Action
The molecular and cellular effects of this compound’s action result in mood elevation, making it effective in the treatment of depression . It also has antihistaminic, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities , which contribute to its sedative, anxiolytic, and weak antipsychotic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be affected by different CYP2D6 and CYP2C19 phenotypes . Furthermore, it is known that tricyclic antidepressants like this compound can accumulate in the brain (up to tenfold), which may enhance their antidepressant action .
Biochemical Analysis
Biochemical Properties
Trimipramine acts by decreasing the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells . This response occurs immediately, yet mood does not lift for around two weeks . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . The hippocampus is part of the limbic system, a part of the brain involved in emotions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is thought that tricyclic antidepressants work by inhibiting the re-uptake of the neurotransmitters norepinephrine and serotonin by nerve cells .
Molecular Mechanism
This compound’s mechanism of action differs from other tricyclic antidepressants. It acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This response occurs immediately, yet mood does not lift for around two weeks . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Temporal Effects in Laboratory Settings
It is known that the response to this compound occurs immediately, yet mood does not lift for around two weeks .
Metabolic Pathways
This compound is metabolized in the liver to the secondary amine desmethylthis compound, which is also pharmacologically active . This metabolism is predominantly carried by CYP2C19 , with CYP2C9 playing a minor role .
Transport and Distribution
It is known that this compound is a very weak reuptake inhibitor of serotonin, norepinephrine, and dopamine .
Subcellular Localization
It is known that this compound acts by decreasing the reuptake of neurotransmitters norepinephrine and serotonin (5-HT) by nerve cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimipramine is synthesized through a multi-step process involving the reaction of dibenzazepine with various reagentsThe reaction conditions often involve the use of strong bases and solvents like chloroform .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimipramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include desmethyl-trimipramine and 2-hydroxy-trimipramine .
Scientific Research Applications
Trimipramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Research on this compound helps in understanding the mechanisms of antidepressant action.
Medicine: It is extensively studied for its therapeutic effects in treating depression, anxiety, and insomnia.
Industry: this compound is used in the pharmaceutical industry for the development of new antidepressant drugs.
Comparison with Similar Compounds
- Imipramine
- Clomipramine
- Amitriptyline
- Doxepin
Comparison: Trimipramine is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake. It has more pronounced sedative effects compared to imipramine and clomipramine, making it particularly useful in treating insomnia . Unlike amitriptyline and doxepin, this compound does not significantly alter sleep architecture, preserving REM sleep .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
Record name | Trimipramine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023715 | |
Record name | Trimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 2.60e-02 g/L | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
Record name | (-)-Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimipramine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Trimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Trimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
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Record name | Trimipramine | |
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Record name | Trimipramine | |
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Record name | TRIMIPRAMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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